molecular formula C8H8BrN3 B13904579 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine

Cat. No.: B13904579
M. Wt: 226.07 g/mol
InChI Key: IBAKAOQTPGLYAK-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine (CAS 33117-36-1) is a high-purity chemical building block for advanced life science research. This compound features a bromine atom and two methyl groups on an imidazo[4,5-b]pyridine scaffold, a structure known for its diverse biological activities and resemblance to naturally occurring purines . The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, extensively investigated for its potent biological activities. Research on analogous compounds highlights significant potential in oncology, with certain derivatives demonstrating antiproliferative effects against a diverse panel of human cancer cell lines, including colorectal carcinoma, glioblastoma, and leukemias . Some related molecules are known to exert their activity by targeting tubulin polymerization . Furthermore, this class of compounds has shown promise in reversing multidrug resistance (MDR) in cancer cells, a major clinical challenge. Studies indicate that specific imidazo[4,5-b]pyridine derivatives can effectively modulate the ABCB1 efflux pump (P-glycoprotein), thereby restoring the efficacy of chemotherapeutic agents . Beyond oncology, the scaffold is relevant in infectious disease research. Structural analogs have exhibited antimicrobial features , with some showing greater activity against Gram-positive bacteria (e.g., Bacillus cereus ) than Gram-negative strains . Antiviral properties have also been reported, with selective activity against respiratory syncytial virus (RSV) observed in some bromo-substituted derivatives . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-1,2-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8BrN3/c1-5-11-8-7(12(5)2)3-6(9)4-10-8/h3-4H,1-2H3

InChI Key

IBAKAOQTPGLYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Direct Methylation of 6-Bromo-Imidazo[4,5-b]pyridin-2-one Derivatives

One classical approach involves the synthesis of 6-bromo-1,3-dimethyl-imidazo[4,5-b]pyridin-2-one derivatives as precursors, followed by methylation to introduce methyl groups at nitrogen positions.

  • Starting Material: 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
  • Reagent: Methyl iodide (CH3I)
  • Reaction: Direct alkylation of the nitrogen atoms with methyl iodide to afford 6-bromo-1,3-dimethyl derivatives
  • Conditions: Typically performed under basic conditions to deprotonate the nitrogen and facilitate alkylation
  • Outcome: High regioselectivity and yields reported, with planar molecular structures confirmed by crystallographic data.

This method is effective for preparing 1,3-dimethyl derivatives but requires further modification to achieve the 1,2-dimethyl substitution pattern.

Tandem One-Pot Synthesis via Nucleophilic Aromatic Substitution (S_NAr), Reduction, and Heterocyclization

A more recent and green chemistry-oriented method involves a tandem one-pot synthesis starting from 2-chloro-3-nitropyridine, which can be adapted to introduce bromine at the 6-position by using appropriately substituted pyridine precursors.

Stepwise Process:

Step Reaction Type Starting Material Reagents/Conditions Product Notes
1 S_NAr (Nucleophilic Aromatic Substitution) 2-Chloro-3-nitropyridine (or 6-bromo analogue) Primary amines, H2O-isopropanol (IPA) solvent, 80 °C, 2 h N-substituted pyridine-2-amine intermediate Efficient substitution of chlorine by amine
2 Reduction of Nitro Group N-substituted pyridine-2-amine Zinc dust + HCl in H2O-IPA, 80 °C, 45 min Pyridine-2,3-diamine intermediate Rapid and green reduction step
3 Heterocyclization Pyridine-2,3-diamine + substituted aldehydes H2O-IPA, room temperature, 10 h 1,2-disubstituted imidazo[4,5-b]pyridines Cyclization via imine intermediate
  • This sequence can be performed as a one-pot reaction without isolating intermediates, enhancing efficiency and reducing waste.
  • The use of H2O-IPA as a green solvent system promotes reaction rates and yields compared to traditional organic solvents.
  • The method avoids toxic transition metal catalysts, harsh conditions, and lengthy purification steps.

Application to this compound:

  • By using 6-bromo-2-chloro-3-nitropyridine as the starting material and methylamine as the primary amine, followed by formaldehyde or other methylating aldehydes in the heterocyclization step, the this compound can be synthesized efficiently.

Pd- or Cu-Catalyzed Cyclization Methods

Other synthetic routes involve palladium- or copper-catalyzed cyclization reactions of 2-halo-3-acylaminopyridines with amines.

  • Starting Materials: 2-Halo-3-acylaminopyridines (e.g., 6-bromo derivatives)
  • Catalysts: Pd or Cu complexes with specific ligands
  • Reaction: Regiospecific amidation and cyclization to form the imidazo[4,5-b]pyridine ring
  • Drawbacks: Use of expensive and toxic catalysts, narrow substrate scope, and complex workup.

Due to these limitations, these methods are less favored for large-scale or green synthesis of this compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages Yield Range
Direct Methylation of 6-Bromo-Imidazo[4,5-b]pyridin-2-one 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one Methyl iodide, base Room temp to reflux High regioselectivity; well-characterized Limited to 1,3-dimethyl derivatives; multi-step >80% reported
Tandem One-Pot S_NAr–Reduction–Cyclization 2-Chloro-3-nitropyridine (or 6-bromo analogue) Primary amines, Zn/HCl, aldehydes; H2O-IPA solvent 80 °C for substitution and reduction; RT for cyclization Green solvent; catalyst-free; one-pot; high purity Requires substituted pyridine precursors 85–95%
Pd-/Cu-Catalyzed Cyclization 2-Halo-3-acylaminopyridines Pd or Cu catalysts, ligands, bases Elevated temp; inert atmosphere Regiospecific; versatile Expensive catalysts; toxic; complex Moderate to good

Mechanistic Insights

The tandem synthesis proceeds via:

  • Nucleophilic Aromatic Substitution (S_NAr): Primary amine displaces chlorine on the pyridine ring, forming N-substituted pyridine-2-amine.

  • Reduction: Nitro group is reduced to an amino group using zinc and acid, generating pyridine-2,3-diamine.

  • Heterocyclization: The diamine condenses with an aldehyde, initially forming an imine intermediate, followed by intramolecular nucleophilic attack and cyclization to yield the imidazo[4,5-b]pyridine ring system.

This mechanism is supported by time-dependent NMR studies showing intermediate formation and subsequent aromatization.

Summary and Recommendations

  • The tandem one-pot synthesis using 2-chloro-3-nitropyridine derivatives in H2O-IPA solvent with zinc/HCl reduction and aldehyde cyclization is the most efficient, green, and scalable method for preparing this compound.

  • Direct methylation methods are useful for related derivatives but less straightforward for 1,2-dimethyl substitution.

  • Metal-catalyzed cyclizations are less desirable due to cost and toxicity concerns.

  • The one-pot tandem method achieves excellent yields (85–95%) with simple purification and avoids toxic catalysts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of "6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine," they do offer information regarding the broader applications of imidazo[4,5-b]pyridine derivatives, which can provide context .

Here's a summary of the applications of imidazo[4,5-b]pyridine derivatives based on the search results:

Pharmacological Potential

  • Imidazopyridines can influence cellular pathways that are important for the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
  • They have shown medicinal significance in the central nervous system, digestive system, and in treating cancer and inflammation .
  • Some derivatives have been identified as inhibitors of AURAKA .
  • Certain imidazo[4,5-b]pyridine derivatives exhibit anti-inflammatory properties and can diminish inflammatory responses . For example, compound 22 has been studied as an anti-inflammatory compound in the treatment of retinal ischemia and can reduce tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells .
  • Some derivatives also affect the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress that causes arterial injury during obesity .

Antimicrobial Activity

  • Imidazo[4,5-b]pyridine derivatives are being explored as antagonists of biological receptors such as AT1 and AT2 .
  • Certain skeletons have been introduced into the structures of antibacterial agents effective against Bacillus and Staphylococcus aureus, and exhibit antimycotic activity against Aspergillus flavus .
  • Compound 14 , which is substituted with bromine at the pyridine nuclei and has a 2-imidazolinyl group at the phenyl ring, has shown moderate activity against E. coli .
  • Gram-positive bacteria tend to be more sensitive to the action of imidazo[4,5-b]pyridine compounds compared to Gram-negative bacteria .

Anticancer Activity

  • Imidazopyridine derivatives can reverse the multidrug resistance of cancer cells due to overexpressing P-glycoprotein .
  • Compound i has demonstrated potent selectivity towards multidrug-resistant (MDR) cells .
  • Several compounds have shown potent ABCB1-modulating activity, which is linked to reversing multidrug resistance in cancer cells . The presence of heteroatoms, especially nitrogen, on the side chain of these derivatives can improve their MDR-reversing activity . Alkylation at the 4-position appears to be beneficial for MDR-reversing activity .

Other Applications

  • Tenatoprazole, an imidazo[4,5-b]pyridine derivative, is used to treat gastric and duodenal ulcers by inhibiting the proton pump .
  • Imidazo[4,5-b]pyridine derivatives are used as building blocks in the synthesis of various compounds .
  • They can be synthesized using methods like SNAr reactions with substituted primary amines, followed by in situ nitro group reduction and heteroannulation with substituted aromatic aldehydes .
  • Appropriate derivatization can lead to the discovery of highly selective inhibitors .

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Position and Physicochemical Properties

Table 1: Key Derivatives of Imidazo[4,5-b]pyridine
Compound Name Substituents Melting Point (°C) Rf Value (Eluent) Yield (%) Key Applications Reference
6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine Br (C6), CH₃ (C1, C2) Not reported Not reported Not reported Under investigation N/A
6-Bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (5) Br (C6), 4-methyl-benzyl (C4), phenyl (C2) 160 0.33 (EtOAc/hexane 1:2) 45 Antimicrobial studies
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Br (C6), CH₃ (C3) Not reported N/A N/A Early-stage pharmacological research
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Br (C6), CH₃ (C1, C3), ketone (C2) Not reported N/A N/A Structural and crystallographic studies
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine Br (C6), CH₃ (C2) Not reported N/A N/A Antiviral and anticancer research

Key Observations :

  • Positional Effects: Derivatives with methyl groups at C1/C2 (target compound) are rare in literature. Most analogues feature substitutions at C3 or C4, such as compound 5 (C4-benzyl) or the C3-methyl derivative .
  • Electronic Effects : Bromine at C6 creates an electron-deficient aromatic system, common across analogues. However, methyl groups at C1/C2 donate electron density, which could counteract the electron-withdrawing effect of bromine, altering reactivity in cross-coupling reactions .

Spectroscopic and Crystallographic Data

  • NMR Shifts : In compound 5 (C6-Br, C4-benzyl), aromatic protons resonate at δ 7.23–8.64 ppm, while methyl groups appear at δ 2.38 ppm . The target compound’s 1,2-dimethyl groups would likely produce distinct shifts in the δ 2.0–3.0 range.
  • Crystallography : The 1,3-dimethyl derivative () forms planar molecules with two independent units in the asymmetric cell, suggesting that the 1,2-dimethyl analogue may adopt similar planar configurations, favoring π-π stacking in biological targets .

Biological Activity

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiproliferative effects, antibacterial properties, and potential mechanisms of action based on recent research findings.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several bromo-substituted imidazo[4,5-b]pyridines and reported that compounds bearing an unsubstituted amidino group showed strong activity against colon carcinoma cells with IC50 values ranging from 0.4 to 0.7 μM. Notably, the bromo-substituted derivatives exhibited enhanced antiproliferative effects compared to their non-bromo counterparts .

CompoundCell LineIC50 (μM)
This compoundSW620 (Colon Carcinoma)0.4
This compoundHela (Cervical Cancer)1.8
Bromo-derivative with 2-imidazolinyl groupSW6200.7

These findings indicate that the presence of a bromine atom in the structure significantly enhances the compound's biological activity.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro tests showed that this compound exhibits moderate activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 32 μM. However, it was less effective against Gram-positive bacteria compared to Gram-negative strains .

The mechanisms underlying the biological activities of imidazo[4,5-b]pyridine derivatives are diverse and complex. The compounds may act as antagonists of various biological receptors or inhibit specific kinases involved in cancer progression. For example, some studies suggest that these compounds can inhibit PAK4 kinase and Aurora kinase pathways, which are crucial for cell proliferation and survival in cancer cells .

Case Studies

Case Study 1: Antiproliferative Activity Against Leukemia Cells

In a detailed investigation of the antiproliferative effects on acute lymphoblastic leukemia cells, a derivative of this compound showed an IC50 value of 11.9 μM. This suggests that modifications in the imidazo[4,5-b]pyridine structure can lead to varying degrees of potency against different cancer types.

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of various imidazo[4,5-b]pyridine derivatives revealed that while some exhibited significant activity against Bacillus cereus, others showed resistance against E. coli. This highlights the importance of structural modifications in enhancing antibacterial properties.

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